molecular formula C24H21ClN6O4 B2719650 2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide CAS No. 923384-63-8

2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide

Cat. No. B2719650
M. Wt: 492.92
InChI Key: QIMUUJHNEYCOCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a chlorophenyl group, a purine ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring, a key component of many biological molecules, is a fused double ring, containing four nitrogen atoms . The chlorophenyl and acetamide groups are both attached to this purine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like acetamide could influence its solubility in different solvents .

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

2-[2-[2-[(4-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxo-4a,9a-dihydropurino[7,8-a]imidazol-6-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O4/c1-14-11-29-20-21(27-23(29)31(14)17-5-3-4-6-18(17)35-13-19(26)32)28(2)24(34)30(22(20)33)12-15-7-9-16(25)10-8-15/h3-11,20-21H,12-13H2,1-2H3,(H2,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHQBTMCBGMFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3C(N=C2N1C4=CC=CC=C4OCC(=O)N)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide

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